N-(4-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide
Description
N-(4-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by their fused-ring structure, which includes two nitrogen atoms.
Properties
Molecular Formula |
C21H22N4O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[4-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C21H22N4O3S/c1-15(26)23-18-5-7-19(8-6-18)29(27,28)25-13-10-16(11-14-25)20-9-4-17-3-2-12-22-21(17)24-20/h2-9,12,16H,10-11,13-14H2,1H3,(H,23,26) |
InChI Key |
WMDPVRLCCHEVSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide involves several steps, typically starting with the formation of the 1,8-naphthyridine core. This can be achieved through multicomponent reactions, Friedländer synthesis, or metal-catalyzed reactions . The piperidine and sulfonyl groups are then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-(4-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups .
Scientific Research Applications
N-(4-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of N-(4-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
N-(4-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide can be compared with other naphthyridine derivatives, such as:
Gemifloxacin: A naphthyridine antibiotic used to treat bacterial infections.
Vosaroxin: A naphthyridine derivative in clinical trials for cancer treatment.
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
